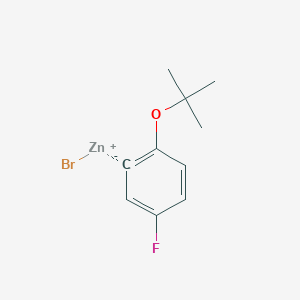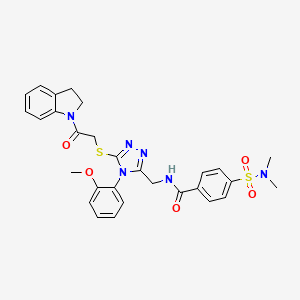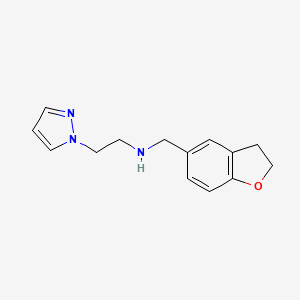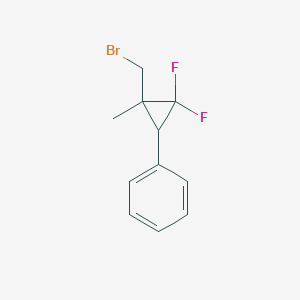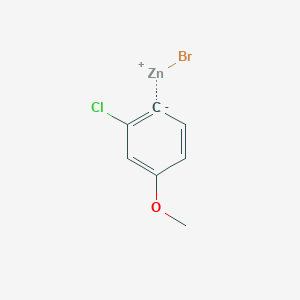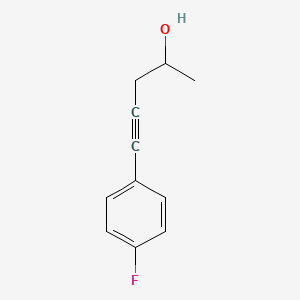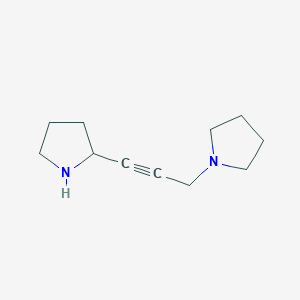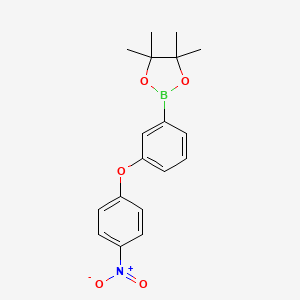![molecular formula C6H10N2O2 B14885629 5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
5-Oxa-2,8-diazaspiro[3.5]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxa-2,8-diazaspiro[35]nonan-9-one is a heterocyclic compound with a unique spiro structure This compound is characterized by the presence of an oxygen atom and two nitrogen atoms within its spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxirane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxa-2,8-diazaspiro[3.5]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated spiro compounds .
Applications De Recherche Scientifique
5-Oxa-2,8-diazaspiro[3.5]nonan-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Oxa-2,8-diazaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxa-2,8-diazaspiro[3.5]nonane: Lacks the ketone group present in 5-Oxa-2,8-diazaspiro[3.5]nonan-9-one.
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one: Differently positioned oxygen and nitrogen atoms within the spiro ring.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
5-oxa-2,8-diazaspiro[3.5]nonan-9-one |
InChI |
InChI=1S/C6H10N2O2/c9-5-6(3-7-4-6)10-2-1-8-5/h7H,1-4H2,(H,8,9) |
Clé InChI |
QDLWEPRUMDGJOF-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CNC2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


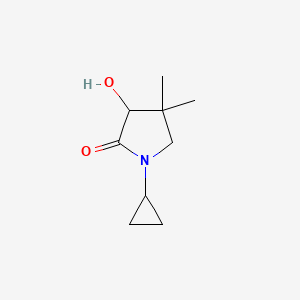
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)

